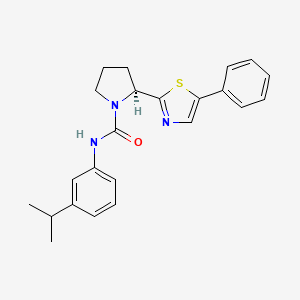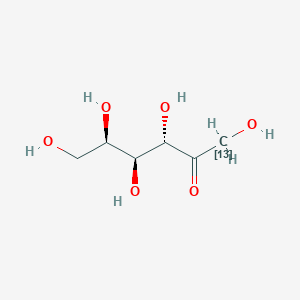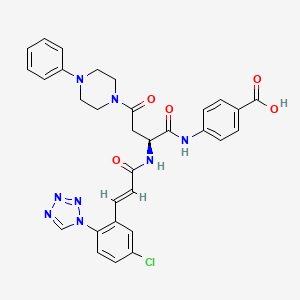
4(or 5 or 6 or 7)Carboxynaphthofluorescein diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(6)-Carboxynaphthofluorescein diacetate is a fluorescent dye commonly used in cell biology and biochemistry research. It is a cell-permeant compound that can be cleaved by intracellular esterases to release the fluorescent 5(6)-carboxynaphthofluorescein dye. This compound is particularly useful for monitoring cellular processes and visualizing cellular structures due to its strong fluorescence properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxynaphthofluorescein diacetate typically involves the esterification of 5(6)-carboxynaphthofluorescein with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The product is then purified using techniques such as recrystallization or chromatography to obtain the pure diacetate compound.
Industrial Production Methods
In an industrial setting, the production of 5(6)-Carboxynaphthofluorescein diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units to achieve the desired purity.
化学反応の分析
Types of Reactions
5(6)-Carboxynaphthofluorescein diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed by water or enzymes, releasing the fluorescent 5(6)-carboxynaphthofluorescein.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthofluorescein moiety, leading to the formation of oxidized products.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions or in the presence of esterases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces 5(6)-carboxynaphthofluorescein and acetic acid.
Oxidation: Produces various oxidized derivatives of 5(6)-carboxynaphthofluorescein.
Substitution: Produces substituted derivatives of 5(6)-carboxynaphthofluorescein.
科学的研究の応用
5(6)-Carboxynaphthofluorescein diacetate has a wide range of applications in scientific research:
Cell Biology: Used as a fluorescent probe to stain cells and monitor cellular processes such as cell division, apoptosis, and intracellular trafficking.
Biochemistry: Employed in enzyme assays to measure esterase activity and other enzymatic processes.
Medicine: Utilized in diagnostic imaging to visualize tissues and detect abnormalities.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.
作用機序
The mechanism of action of 5(6)-Carboxynaphthofluorescein diacetate involves its uptake by cells and subsequent cleavage by intracellular esterases. This cleavage releases the fluorescent 5(6)-carboxynaphthofluorescein, which can then be detected using fluorescence microscopy or other imaging techniques. The fluorescence allows researchers to visualize and monitor cellular structures and processes in real-time.
類似化合物との比較
Similar Compounds
5(6)-Carboxyfluorescein diacetate: Another fluorescent dye with similar properties but different spectral characteristics.
Fluorescein diacetate: A widely used fluorescent dye with a simpler structure and different fluorescence properties.
Uniqueness
5(6)-Carboxynaphthofluorescein diacetate is unique due to its strong fluorescence and ability to be cleaved by intracellular esterases, making it highly useful for live-cell imaging and monitoring cellular processes. Its naphthofluorescein moiety provides distinct spectral properties that differentiate it from other similar compounds.
特性
分子式 |
C33H20O9 |
|---|---|
分子量 |
560.5 g/mol |
IUPAC名 |
7',19'-diacetyloxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid |
InChI |
InChI=1S/C33H20O9/c1-16(34)39-21-6-8-23-18(13-21)3-11-27-29(23)41-30-24-9-7-22(40-17(2)35)14-19(24)4-12-28(30)33(27)26-10-5-20(31(36)37)15-25(26)32(38)42-33/h3-15H,1-2H3,(H,36,37) |
InChIキー |
UEAWZAKAKAFAES-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C4(C5=C(C=C(C=C5)C(=O)O)C(=O)O4)C6=C(O3)C7=C(C=C6)C=C(C=C7)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)

![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)

